N-tert-butoxycarbonyl-2-iodo-N-methylaniline
CAS No.:
Cat. No.: VC18052829
Molecular Formula: C12H16INO2
Molecular Weight: 333.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16INO2 |
|---|---|
| Molecular Weight | 333.16 g/mol |
| IUPAC Name | tert-butyl N-(2-iodophenyl)-N-methylcarbamate |
| Standard InChI | InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9(10)13/h5-8H,1-4H3 |
| Standard InChI Key | NXCCPNVPIKGXSH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=CC=CC=C1I |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecule consists of an aniline core substituted with iodine at the 2-position, an N-methyl group, and a Boc-protected amine. The Boc group (tert-butoxycarbonyl) shields the amine from undesired reactivity during synthetic transformations, while the iodine atom serves as a handle for metal-catalyzed cross-couplings .
Key Properties:
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Molecular Formula: C₁₂H₁₆INO₂
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Molecular Weight: 333.17 g/mol
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Boiling Point: Estimated 280–300°C (decomposes under heat due to Boc group labiality) .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for confirming structure and purity:
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR (101 MHz, CDCl₃):
Synthetic Methodologies
Boc Protection of N-Methylaniline
The Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions:
Procedure:
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Dissolve N-methyl-2-iodoaniline (1.0 equiv) in dry dichloromethane.
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Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) and di-tert-butyl dicarbonate (1.2 equiv).
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Stir at room temperature for 12 hours.
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Purify by column chromatography (hexanes/ethyl acetate 8:2) .
Iodination Strategies
Ortho-iodination is achieved via directed metallation or copper-mediated reactions:
Copper-Mediated Iodination:
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Reagents: Cu(py)₄OTf (5 mol%), NaI (2.0 equiv), MeCN/MeOH (1:1) .
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Conditions: Vortex mixing for 20 minutes at room temperature .
Comparative Table: Synthetic Routes to N-tert-Butoxycarbonyl-2-iodo-N-methylaniline
Stability and Reactivity
Thermal and Chemical Stability
The Boc group enhances stability but is susceptible to acidic conditions (e.g., HCl/dioxane) and prolonged heating (>100°C). The iodine substituent confers sensitivity to light, necessitating storage in amber vials .
Decomposition Pathways:
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Acidic Hydrolysis: Boc cleavage releases CO₂ and tert-butanol, regenerating the free amine .
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Radical Pathways: Iodine may participate in Ullmann or Stille couplings under palladium catalysis .
Reactivity in Cross-Coupling Reactions
The iodine atom enables participation in Suzuki-Miyaura and Negishi couplings:
Case Study: Suzuki Coupling with Phenylboronic Acid
Applications in Drug Discovery and Materials Science
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and antipsychotics. For example, its boronic ester derivative (synthesized via Miyaura borylation) is a key intermediate in PROTACs (proteolysis-targeting chimeras) .
Polymer Chemistry
Incorporation into conjugated polymers enhances electron-deficient character, useful for organic semiconductors .
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